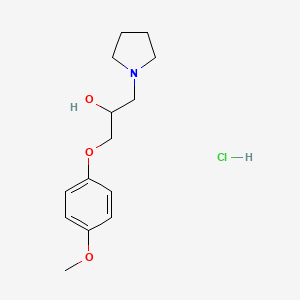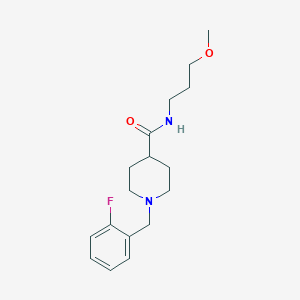![molecular formula C14H20ClNO B5163822 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride, also known as BMAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMAP is a synthetic compound that is structurally similar to natural products found in marine sponges.
Mécanisme D'action
The mechanism of action of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of cell death. This compound also inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are processes that contribute to the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that this compound may exhibit cytotoxic effects on normal cells at high concentrations.
Orientations Futures
For 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride research include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method involves a multi-step process, and the mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases. This compound has been found to induce cell death in cancer cells and inhibit their migration and invasion. While there are advantages and limitations for using this compound in lab experiments, future directions for research include investigating its potential as a combination therapy and exploring its potential for treating other diseases.
Méthodes De Synthèse
The synthesis of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves a multi-step process that includes the reaction of benzylmagnesium chloride with 2-methyl-3-butyn-2-ol, followed by the reaction of the resulting product with methylamine. The final step involves the addition of hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride has been investigated for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13;/h4-6,8-9,16H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYHWOTSUXTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)

![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)

![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
